molecular formula C19H16N8OS B12619366 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

Cat. No.: B12619366
M. Wt: 404.5 g/mol
InChI Key: WFRIFDXEZJKWQW-UHFFFAOYSA-N
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Description

4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex heterocyclic compound. This compound contains multiple nitrogen atoms and a triazole ring, which are common features in many biologically active molecules. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Properties

Molecular Formula

C19H16N8OS

Molecular Weight

404.5 g/mol

IUPAC Name

4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H16N8OS/c1-3-12-14(11-7-5-4-6-8-11)16-22-21-15-13(27(16)25-12)9-10-26(17(15)28)18-20-19(29-2)24-23-18/h4-10H,3H2,1-2H3,(H,20,23,24)

InChI Key

WFRIFDXEZJKWQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=NC(=NN4)SC)N=NC2=C1C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves multiple steps. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other similar compounds in the presence of triethylamine . The reaction conditions typically involve heating under reflux in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological receptors, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules, such as fluconazole and anastrozole. These compounds also have significant biological activities, including antimicrobial and anticancer properties. What sets 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one apart is its unique pentazatricyclic structure, which may confer distinct biological activities and chemical reactivity .

Biological Activity

The compound 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available research findings and case studies.

Chemical Structure

The structure of this compound features several notable moieties:

  • Triazole ring : Known for its diverse biological activities.
  • Pentazatricyclo framework : A unique bicyclic structure that may influence pharmacological properties.
  • Methylsulfanyl group : This substituent can enhance the lipophilicity and biological activity of the molecule.

1. Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance:

  • Mechanism : The triazole moiety can inhibit fungal cytochrome P450 enzymes, which are crucial for sterol synthesis in fungi.
  • Case Study : A derivative of the triazole family demonstrated effective inhibition against various fungal strains including Candida albicans and Aspergillus niger .

2. Antitumor Activity

Compounds with similar structural features have shown promise in oncology:

  • Mechanism : The pentazatricyclo structure may interact with DNA or specific cellular targets to induce apoptosis in cancer cells.
  • Findings : In vitro studies have reported that triazole derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7 .

3. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines:

  • Research Findings : Studies have indicated that similar triazole-containing compounds can downregulate the expression of TNF-alpha and IL-6 in activated macrophages .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is insightful:

Compound NameStructure FeaturesBiological Activity
3-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinoneTriazole and pyridazinone moietiesAntimicrobial and antitumor
5-(methylsulfanyl)-pyridazinoneMethylsulfanyl groupAntimicrobial properties
6-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-phenyl-pyridazinoneFluorine and methoxy groupsAntitumor activity

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Cycle Disruption : The unique structural configuration may interfere with the cell cycle of cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can modulate oxidative stress pathways.

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